N,N'-Diallyl-L-tartardiamide

Catalog No.
S589874
CAS No.
58477-85-3
M.F
C10H16N2O4
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Diallyl-L-tartardiamide

CAS Number

58477-85-3

Product Name

N,N'-Diallyl-L-tartardiamide

IUPAC Name

(2R,3S)-2,3-dihydroxy-N,N'-bis(prop-2-enyl)butanediamide

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C10H16N2O4/c1-3-5-11-9(15)7(13)8(14)10(16)12-6-4-2/h3-4,7-8,13-14H,1-2,5-6H2,(H,11,15)(H,12,16)/t7-,8+

InChI Key

ZRKLEAHGBNDKHM-OCAPTIKFSA-N

SMILES

C=CCNC(=O)C(C(C(=O)NCC=C)O)O

Synonyms

N,N'-diallyltartardiamide

Canonical SMILES

C=CCNC(=O)C(C(C(=O)NCC=C)O)O

Isomeric SMILES

C=CCNC(=O)[C@@H]([C@@H](C(=O)NCC=C)O)O

Application as a Crosslinking Agent for Polyacrylamide Gels

N,N'-Diallyl-L-tartardiamide (DADLT) is primarily used in scientific research as a crosslinking agent for polyacrylamide gels. These gels are commonly employed in various techniques, including:

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE): This technique separates proteins based on their size and electrical charge. DADLT plays a crucial role in forming the gel matrix, allowing for the separation of proteins through the gel [].
  • Western blotting: This technique transfers proteins separated by SDS-PAGE onto a membrane for further analysis using specific antibodies. The crosslinked polyacrylamide gel maintains the integrity of the protein bands during the transfer process.

DADLT introduces crosslinks between polyacrylamide chains within the gel, enhancing its mechanical strength and stability. This allows the gel to withstand the harsh conditions of electrophoresis and Western blotting, preventing it from collapsing or breaking during use [].

Other Research Applications

While its primary application lies in crosslinking, N,N'-Diallyl-L-tartardiamide has also been explored in other research areas:

  • Drug delivery: Studies have investigated DADLT as a potential carrier for drug delivery due to its ability to form hydrogels. These hydrogels can potentially release drugs in a controlled manner [].
  • Bioconjugation: DADLT has been explored as a linker molecule for attaching biomolecules like antibodies to surfaces or other biomolecules [].

N,N'-Diallyl-L-tartardiamide is an organic compound with the molecular formula C10H16N2O4C_{10}H_{16}N_{2}O_{4} and a molecular weight of approximately 228.25 g/mol. It is characterized by its two allyl groups attached to a tartaric acid-derived diamide structure. This compound appears as a white to pale cream solid and has a melting point range of 186-188 °C . It is soluble in methanol and exhibits a density of 1.192 g/cm³, with a boiling point of 566.8 °C at 760 mmHg . N,N'-Diallyl-L-tartardiamide is classified as an irritant, and safety precautions are necessary when handling it due to potential skin and eye irritation .

, primarily due to the presence of its allyl groups. It acts as a cross-linking agent in polymer chemistry, particularly in the synthesis of polyacrylamide gels. The compound undergoes polymerization reactions where it can react with acrylamide monomers to form cross-linked networks, which are essential in gel electrophoresis applications .

The synthesis typically involves the reaction of tartaric acid with allylamine, leading to the formation of the diamide structure through amidation reactions. This process can be influenced by various conditions such as temperature and solvent choice.

The synthesis of N,N'-Diallyl-L-tartardiamide generally involves the following steps:

  • Starting Materials: Tartaric acid and allylamine.
  • Reaction Conditions: The reaction is typically conducted under controlled temperatures to promote amidation.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques to achieve high purity levels (≥99%) .

This method allows for efficient production of N,N'-Diallyl-L-tartardiamide suitable for laboratory use.

N,N'-Diallyl-L-tartardiamide finds several applications across various fields:

  • Polymer Chemistry: As a cross-linking agent for polyacrylamide gels used in electrophoresis, enabling the separation of biomolecules like proteins and nucleic acids.
  • Biochemical Research: Facilitating studies on protein interactions and mass spectrometry applications .
  • Analytical Chemistry: Used in quantitative measurements of protein mass and radioactivity in gel systems .

Interaction studies involving N,N'-Diallyl-L-tartardiamide primarily focus on its role in gel electrophoresis. Research indicates that it effectively cross-links polyacrylamide matrices, enhancing their stability and mechanical properties during electrophoretic separation processes. These interactions allow for improved resolution of proteins based on their size and charge, making it a valuable tool in biochemical analysis .

Several compounds exhibit structural similarities to N,N'-Diallyl-L-tartardiamide, primarily due to their functional groups or backbone structures. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure FeaturesUnique Attributes
N,N'-DiallyltartaramideSimilar diamide structure with different substituentsUsed as a cross-linker but with different reactivity
Diallyltartaric acidContains two allyl groups but lacks amine functionalityPrimarily used as a chiral building block
N,N'-Diethyl-L-tartardiamideEthyl groups instead of allylDifferent solubility and reactivity profiles
N,N'-Bis(2-hydroxyethyl)tartramideHydroxyethyl groups instead of allylMore hydrophilic; used in different polymer applications
L-(+)-N,N'-DiallyltartramideOptical isomer with similar structureMay exhibit different biological activities

N,N'-Diallyl-L-tartardiamide stands out due to its specific application as a cross-linker in polyacrylamide gels, which is crucial for effective protein separation techniques .

Physical Description

White powder; [Sigma-Aldrich MSDS]

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

228.11100700 g/mol

Monoisotopic Mass

228.11100700 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

58477-85-3

General Manufacturing Information

Butanediamide, 2,3-dihydroxy-N1,N4-di-2-propen-1-yl-, (2R,3R)-: INACTIVE

Dates

Modify: 2023-08-15

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